N-(5-fluoropyridin-2-ylmethyl)-formamide
Description
Properties
CAS No. |
1426421-16-0 |
|---|---|
Molecular Formula |
C7H7FN2O |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]formamide |
InChI |
InChI=1S/C7H7FN2O/c8-6-1-2-7(10-3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11) |
InChI Key |
FXYBOBPQWXXRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CNC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Formamide Derivatives
Pyridine derivatives with formamide or related groups highlight the impact of substituent position and identity (Table 1).
Table 1: Pyridine-Based Analogs
Key Observations :
- Halogen Effects : Fluorine (5-F) vs. chlorine (5-Cl) alters electronegativity and steric bulk, impacting solubility and metabolic stability. Fluorine’s small size and strong electron-withdrawing nature enhance aromatic ring stability compared to chlorine .
- Biological Implications : Thiazole-furan hybrids () demonstrate diverse bioactivity, suggesting pyridine-formamide derivatives may interact with enzymes or receptors in medicinal chemistry contexts.
Phenyl-Based Formamide Derivatives
Phenyl analogs provide contrasts in aromatic system electronic properties (Table 2).
Table 2: Phenyl-Based Analogs
Key Observations :
- Aromatic System Differences : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity absent in phenyl analogs, influencing solubility (e.g., FANFT’s nitro group enhances reactivity but reduces solubility ).
- Metabolic Pathways : FANFT’s metabolism via prostaglandin endoperoxide synthetase () contrasts with pyridine derivatives, which may undergo cytochrome P450-mediated oxidation or ring hydroxylation.
- Applications : Phenyl-formamides () are used as solvents or intermediates, whereas pyridine derivatives may have specialized roles in drug design due to their electronic profiles.
Preparation Methods
Reduction of 5-Fluoropyridine-2-carbonitrile
A common route involves the reduction of 5-fluoropyridine-2-carbonitrile using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example:
This method yields the amine but requires stringent anhydrous conditions and careful quenching to avoid over-reduction.
Gabriel Synthesis
The Gabriel synthesis offers an alternative by reacting 5-fluoropyridin-2-ylmethyl bromide with potassium phthalimide, followed by hydrazinolysis:
This route avoids direct handling of gaseous ammonia but depends on the availability of the bromide precursor.
Formylation of 5-Fluoropyridin-2-ylmethylamine
T3P-Mediated Coupling (Method A)
Propylphosphonic anhydride (T3P) efficiently activates formic acid for amide bond formation. Adapted from a protocol for analogous pyridinyl amides:
-
Reaction Setup :
-
5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.05 equiv), and T3P (1.4 equiv) in ethyl acetate.
-
Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) at 0–15°C.
-
-
Workup :
-
Quench with saturated NaHCO₃, extract with methyl tert-butyl ether (MTBE), and polish filtration.
-
Crystallization via heptane/ethyl acetate yields the formamide.
-
Advantages : High purity (>99% ee), scalability.
Limitations : T3P cost and sensitivity to moisture.
TosOH-Catalyzed Formylation (Method B)
Toluenesulfonic acid (TosOH) facilitates direct formylation under mild conditions, as demonstrated in cyclization reactions:
-
Reaction Conditions :
-
5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.2 equiv), TosOH (0.2 equiv) in methanol.
-
Stirred at 70°C for 12 hours.
-
-
Purification :
-
Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.
-
Chromatography (SiO₂, EtOAc/heptane) isolates the product.
-
Ethyl Formate Alkylation (Method C)
A classical approach employs ethyl formate under basic conditions:
Optimization :
-
Excess ethyl formate (2.0 equiv) and reflux (80°C, 6 h) improve conversion.
-
Neutralization with HCl followed by extraction yields the crude product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Methods
| Method | Reagents/Conditions | Yield* | Purity | Scalability |
|---|---|---|---|---|
| T3P | T3P, DIPEA, EtOAc | 75–80% | >99% | High |
| TosOH | Formic acid, TosOH | 65–70% | 95% | Moderate |
| Ethyl Formate | NaOH, HCOOEt | 50–60% | 90% | Low |
Challenges and Optimization Strategies
-
Intermediate Stability : 5-Fluoropyridin-2-ylmethylamine is hygroscopic; storage under N₂ or in anhydrous solvents is critical.
-
Byproduct Formation : Over-formylation or dimerization occurs if excess formic acid is used. Stoichiometric control and low temperatures mitigate this.
-
Purification : Silica gel chromatography or recrystallization from heptane/EtOAc improves purity .
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